BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-
Methylbenzoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylbenzoylacetonitrile

Cat. No.: B1348470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbenzoylacetonitrile (also known as 2-Methylbenzyl cyanide or o-tolylacetonitrile). The
information presented herein is crucial for the identification, characterization, and quality control
of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, FT-
IR, and Mass Spectrometry analyses of 2-Methylbenzoylacetonitrile.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy_

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.35-7.15 m 4H Ar-H
3.73 S 2H CH2CN
2.38 S 3H Ar-CHs

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (6) ppm

Assignment

137.1 Ar-C (quaternary)
130.8 Ar-CH

128.8 Ar-CH

127.4 Ar-CH

126.9 Ar-CH

118.0 CN

21.0 Ar-CHs

19.3 CH2CN

Wavenumber (cm—?) Intensity Assignment

3020 - 3070 Medium Aromatic C-H Stretch

2930 - 2960 Medium Aliphatic C-H Stretch (CHs)
2860 - 2880 Medium Aliphatic C-H Stretch (CHz)
2247 Strong C=N Stretch (Nitrile)

1605, 1495, 1460

Medium-Strong

Aromatic C=C Bending

740

Strong

Ortho-disubstituted Benzene
C-H Bending

Mass Spectrometry (MS)
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miz Relative Intensity (%) Proposed Fragment
131 100 [M]* (Molecular lon)
116 40 [M - CHs]*

104 95 [M - HCNJ*

91 80 [C7H7]* (Tropylium ion)
77 30 [CeHs]*

UV-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for 2-Methylbenzoylacetonitrile is not readily available
in the searched literature. However, for aromatic nitriles, characteristic absorptions are
expected in the UV region. For instance, benzonitrile exhibits absorption bands around 224 nm
and 271 nm. It is anticipated that 2-Methylbenzoylacetonitrile would show similar absorption
patterns, possibly with a slight bathochromic (red) shift due to the methyl substituent on the

aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Methylbenzoylacetonitrile (approximately 10-20 mg) is
dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (6 = 0.00 ppm).
1H NMR Spectroscopy:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

e Parameters:
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[e]

Pulse sequence: Standard single-pulse sequence.

o

Number of scans: 16-64 (depending on sample concentration).

[¢]

Relaxation delay: 1-2 seconds.

[¢]

Spectral width: Approximately 12-16 ppm.
o Temperature: 298 K.
13C NMR Spectroscopy:
e Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).

e Parameters:

[e]

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more (due to the low natural abundance of 13C).

o

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: Approximately 200-240 ppm.

[e]

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrument: A Fourier-Transform Infrared Spectrometer.

o Sample Preparation: A small drop of the neat liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an
Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the
ATR crystal.

e Parameters:

o Spectral range: 4000-400 cm™1,
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o Resolution: 4 cm™1.
o Number of scans: 16-32.

o Abackground spectrum of the empty sample holder (or clean ATR crystal) is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

¢ Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

 lonization Method: Electron lonization (EI) is commonly used for this type of molecule.

e Parameters:

[¢]

lonization energy: 70 eV.

[e]

Mass range: m/z 40-400.

o

lon source temperature: 200-250 °C.

[¢]

For GC-MS, a suitable capillary column (e.g., DB-5ms) is used with a temperature

program to ensure proper elution of the compound.
UV-Visible (UV-Vis) Spectroscopy
¢ Instrument: A UV-Vis spectrophotometer.

o Sample Preparation: A dilute solution of 2-Methylbenzoylacetonitrile is prepared in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to
ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0
AU).

e Parameters:

o Wavelength range: 200-400 nm.
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o A baseline correction is performed using a cuvette filled with the same solvent used for the
sample.

Visualizations
Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-Methylbenzoylacetonitrile.
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Caption: Workflow for the spectroscopic characterization of 2-Methylbenzoylacetonitrile.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbenzoylacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348470#spectroscopic-data-of-2-
methylbenzoylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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